molecular formula C40H35N7O8 B13833495 N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-N-(2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5,6-dihydro-9H-purin-9-yl)acetyl)glycine

N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-N-(2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5,6-dihydro-9H-purin-9-yl)acetyl)glycine

Cat. No.: B13833495
M. Wt: 741.7 g/mol
InChI Key: OGQVQMPVFVXDIX-UHFFFAOYSA-N
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Description

N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-N-(2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5,6-dihydro-9H-purin-9-yl)acetyl)glycine is a complex organic compound with a unique structure that incorporates multiple functional groups

Preparation Methods

The synthesis of N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-N-(2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5,6-dihydro-9H-purin-9-yl)acetyl)glycine typically involves multiple steps of organic synthesis. The process includes the protection and deprotection of functional groups, coupling reactions, and purification techniques. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring consistency and purity of the final product .

Chemical Reactions Analysis

N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-N-(2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5,6-dihydro-9H-purin-9-yl)acetyl)glycine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .

Scientific Research Applications

N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-N-(2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5,6-dihydro-9H-purin-9-yl)acetyl)glycine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-N-(2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5,6-dihydro-9H-purin-9-yl)acetyl)glycine involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-N-(2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5,6-dihydro-9H-purin-9-yl)acetyl)glycine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Properties

Molecular Formula

C40H35N7O8

Molecular Weight

741.7 g/mol

IUPAC Name

2-[[2-(2-benzhydryloxycarbonylimino-6-oxo-5H-purin-9-yl)acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid

InChI

InChI=1S/C40H35N7O8/c48-32(46(22-33(49)50)20-19-41-39(52)54-23-31-29-17-9-7-15-27(29)28-16-8-10-18-30(28)31)21-47-24-42-34-36(47)43-38(44-37(34)51)45-40(53)55-35(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-18,24,31,34-35H,19-23H2,(H,41,52)(H,49,50)(H,44,45,51,53)

InChI Key

OGQVQMPVFVXDIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)N=C3NC(=O)C4C(=N3)N(C=N4)CC(=O)N(CCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CC(=O)O

Origin of Product

United States

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